molecular formula C16H22N2O5S B4439695 N-(1,3-benzodioxol-5-ylmethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4439695
M. Wt: 354.4 g/mol
InChI Key: OVBQSDPVNITYDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide and related compounds involves complex chemical processes that yield potent inhibitors or agents with specific biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity, indicating the importance of substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide to enhance activity (Sugimoto et al., 1990). Similarly, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation, showcasing a method to achieve compounds with significant antimicrobial activities (Vinaya et al., 2009).

Molecular Structure Analysis

The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide plays a crucial role in its chemical behavior and biological activity. Advanced computational and spectroscopic techniques are employed to analyze and determine the conformational stability and molecular interactions of such compounds. For example, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was studied using AM1 molecular orbital method, highlighting the importance of conformational analysis in understanding the binding interactions with receptors (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(1,3-benzodioxol-5-ylmethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide and derivatives can be influenced by various functional groups and structural modifications. Studies have shown that the introduction of sulfonamide, benzamide, or oxadiazole groups can significantly affect the compound's biological activity and chemical stability. For instance, the synthesis and antibacterial activity of N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives demonstrated the impact of the S or SO2 linker on antibacterial activity against Gram-positive and Gram-negative microorganisms (Foroumadi et al., 2005).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-2-24(20,21)18-7-3-4-13(10-18)16(19)17-9-12-5-6-14-15(8-12)23-11-22-14/h5-6,8,13H,2-4,7,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBQSDPVNITYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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